molecular formula C14H16F3N3O2S B2733115 N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide CAS No. 1396802-03-1

N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide

Cat. No.: B2733115
CAS No.: 1396802-03-1
M. Wt: 347.36
InChI Key: FNRWMHNUGHPVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a benzothiazole-acetamide hybrid compound with a trifluoromethyl substituent at the 4-position of the benzothiazole ring. The structure features:

  • Benzo[d]thiazole core: A bicyclic aromatic system with sulfur and nitrogen atoms, critical for π-π stacking and hydrogen bonding in biological targets.
  • Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability while influencing electron-withdrawing effects .
  • Methylamino linkage: Facilitates conformational flexibility and interaction with enzyme active sites .

This compound is hypothesized to exhibit multitarget activity, particularly in neurodegenerative diseases, due to structural parallels with kinase inhibitors and acetylcholinesterase (AChE) binders described in the literature .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2S/c1-20(8-11(21)18-6-7-22-2)13-19-12-9(14(15,16)17)4-3-5-10(12)23-13/h3-5H,6-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRWMHNUGHPVHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCCOC)C1=NC2=C(C=CC=C2S1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that these compounds can induce apoptosis in cancer cells by activating procaspase-3, leading to increased caspase-3 activity. This mechanism was observed in various cancer cell lines, including U937 (human lymphoma) and MCF-7 (breast cancer) cells .

Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
U9375.4Activation of procaspase-3
MCF-78.1Induction of apoptosis

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity. The presence of the trifluoromethyl group and the benzothiazole core is critical for maintaining potency against cancer cells. Modifications to these groups can significantly alter the compound's efficacy .

Study 1: In Vitro Evaluation

A comprehensive evaluation was conducted on a series of benzothiazole derivatives, including our compound of interest. The study focused on their ability to inhibit cell proliferation and induce apoptosis. Results indicated that compounds with similar structural features exhibited promising anticancer activity, with some derivatives showing selectivity towards cancerous cells over normal cells .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that this compound activates apoptotic pathways through mitochondrial depolarization and subsequent caspase activation. This pathway is crucial for developing targeted therapies against resistant cancer types .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Position : The 4-CF₃ group in the target compound may improve target binding compared to 6-CF₃ (Compound 21), as the 4-position aligns better with hydrophobic pockets in kinases .

Solubility : The 2-methoxyethyl group confers higher solubility than propargyloxy (Compound 21) or thioacetamide (Compound 5d) groups, reducing aggregation in physiological conditions .

Key Observations:

  • The target compound likely follows a route similar to , but the methoxyethyl group may require protective-group strategies to prevent side reactions.
  • Yields for benzothiazole-acetamides typically range from 50–93%, depending on substituent complexity .

Table 3: Predicted vs. Reported Activities of Analogues

Compound Biological Targets Docking Score (GOLD) Experimental IC₅₀ References
Target Compound Kinases, AChE 75 (predicted)
Compound 21 () CDK5, GSK3β 68 1.2 µM (CDK5)
GSK1570606A () PanK, PyrG 82 0.8 µM (PanK)
Compound 5d () COX-2, TNF-α 12 µM (COX-2)

Key Observations:

  • The target compound’s docking score (predicted via GOLD ) suggests stronger kinase binding than Compound 21 but slightly weaker than GSK1570606A.
  • The trifluoromethyl group may lower IC₅₀ compared to methoxy-substituted analogues (e.g., Compound 22) due to enhanced hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.